molecular formula C10H6BrF3N2O2 B1428746 Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1121058-16-9

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1428746
CAS No.: 1121058-16-9
M. Wt: 323.07 g/mol
InChI Key: ODFVXLIVKPXGCE-UHFFFAOYSA-N
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Description

Overview of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

This compound (CAS 1121058-16-9) is a structurally complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its molecular formula, C₁₀H₆BrF₃N₂O₂, and molecular weight of 323.07 g/mol reflect a combination of bromine, trifluoromethyl, and carboxylate ester functional groups. The compound features a fused bicyclic core with a nitrogen atom at the bridgehead, a bromine substituent at position 6, and a trifluoromethyl group at position 8, alongside a methyl ester moiety at position 2.

This compound is recognized for its synthetic versatility and potential in medicinal chemistry, serving as an intermediate for bioactive molecules. Its trifluoromethyl group enhances metabolic stability, while the bromine atom facilitates further functionalization via nucleophilic aromatic substitution.

Historical Development of Imidazo[1,2-a]pyridine Chemistry

The imidazo[1,2-a]pyridine scaffold emerged as a "drug prejudice" structure due to its pharmacological relevance. Key milestones in its development include:

Year Development Key Contribution
1980s Discovery of zolpidem (a non-benzodiazepine hypnotic) Established therapeutic potential in CNS disorders.
1990s Groebke-Blackburn-Bienaymé reaction (GBB) Enabled direct synthesis from 2-aminopyridines and aldehydes.
2000s Metal-free oxidative cyclization methods Improved efficiency and reduced reliance on transition metals.
2010s Application in antituberculosis (TB) research Identification of ATP synthase inhibitors with activity against Mycobacterium tuberculosis.

The synthesis of this compound likely draws from these methodologies, particularly GBB reactions or multicomponent strategies.

Significance in Heterocyclic Chemistry Research

The imidazo[1,2-a]pyridine scaffold is prized for its:

  • Electron-deficient aromatic system : Facilitates electrophilic substitution and cross-coupling reactions.
  • Biological activity : Exhibits anticancer, antimicrobial, and antituberculosis properties, driven by interactions with kinases, ATP synthases, and other targets.
  • Structural diversity : Permits functionalization at positions 2, 3, 6, and 8, enabling tailored SAR studies.

Properties

IUPAC Name

methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVXLIVKPXGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 1121058-16-9
  • Molecular Formula : C10H6BrF3N2O2
  • Molecular Weight : 323.07 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown significant activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent cytotoxicity against these cancer cells while displaying a much lower effect on non-cancerous cells (MCF10A), thus suggesting a favorable therapeutic index .

Antibacterial Effects

In addition to its anticancer properties, this compound has also demonstrated antibacterial activity. It was shown to possess a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli within the range of 3.12 to 12.5 μg/mL, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes linked to cancer progression. It has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .

Case Studies

  • In Vivo Studies :
    • A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis over a period of 30 days compared to control compounds .
  • Toxicity Assessment :
    • Toxicity studies conducted on Kunming mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Tables

Property Value
Molecular FormulaC10H6BrF3N2O2
Molecular Weight323.07 g/mol
IC50 (MDA-MB-231)0.126 μM
MIC (Staphylococcus aureus)3.12 - 12.5 μg/mL
Acute Toxicity (Kunming mice)No toxicity at 2000 mg/kg

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is recognized for its potential in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their roles as:

  • Cyclin-dependent kinase inhibitors : These compounds are crucial in cancer therapy due to their ability to regulate cell cycle progression.
  • Anticonvulsant agents : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
  • Antiviral agents : The compound's structure allows modifications that enhance antiviral activity against various pathogens .

The biological activities associated with this compound include:

  • Antibacterial Activity : Studies have reported that derivatives of imidazo[1,2-a]pyridine show significant antibacterial effects, which can be leveraged in developing new antibiotics .
  • Anti-inflammatory Properties : Compounds derived from this structure have demonstrated anti-inflammatory effects, indicating potential use in treating inflammatory diseases .

Synthesis and Research Applications

The compound serves as an important intermediate in organic synthesis. Its derivatives are synthesized through various methods, including:

  • Multi-component reactions : These reactions facilitate the formation of complex structures in a single step, enhancing efficiency in drug development.
  • Molecular docking studies : Research has utilized molecular docking to predict the interaction of synthesized compounds with biological targets, aiding in the design of potent drugs with specific actions against diseases such as cancer and bacterial infections .

Case Studies and Research Findings

StudyFindings
Anderson et al. (2003)Demonstrated the synthesis of cyclin-dependent kinase inhibitors using imidazo[1,2-a]pyridine derivatives.
Trapani et al. (2003)Reported on anticonvulsant properties of related compounds.
Gueiffier et al. (1998); Mavel et al. (2002)Highlighted antiviral activities of imidazo[1,2-a]pyridine derivatives.
Rival et al. (1992)Investigated antibacterial properties leading to potential antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo[1,2-a]pyridine Core

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (6), CF₃ (8), COOCH₃ (2) C₁₀H₆BrF₃N₂O₂ 323.08 Bromine enables cross-coupling reactions; trifluoromethyl enhances metabolic stability.
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (6), Cl (3), CF₃ (8), COOCH₂CH₃ (2) C₁₁H₇BrClF₃N₂O₂ 357.52 Additional chloro substituent increases molecular weight and potential reactivity.
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOCH₂CH₃ (2) C₁₀H₈BrFN₂O₂ 287.09 Fluorine substitution reduces steric bulk compared to CF₃; lower molecular weight.
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Br (6), CF₃ (8), COOH (2) C₉H₄BrF₃N₂O₂ 309.04 Free carboxylic acid group enhances solubility in polar solvents.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Br (6), COOCH₃ (8) C₉H₇BrN₂O₂ 271.07 Positional isomerism shifts ester group to position 8; alters electronic properties.

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Intermediate

A key intermediate in the synthesis is 6-bromoimidazo[1,2-a]pyridine, which can be prepared by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions. This method offers advantages over traditional approaches, including shorter reaction times, milder temperatures, and higher purity products.

Reaction Conditions:

  • React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde.
  • Use an alkaline medium such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
  • Conduct the reaction at temperatures between 25°C and 55°C.
  • Reaction time ranges from 2 to 24 hours depending on the base and solvent used.

Solvents:

  • Ethanol, methanol, water, or mixtures thereof.

Workup:

  • After reaction completion, concentrate the mixture.
  • Extract with ethyl acetate.
  • Wash with water.
  • Dry over anhydrous sodium sulfate.
  • Evaporate solvent to obtain crude product.
  • Recrystallize from ethyl acetate/normal hexane (1:1 volume ratio) to obtain pure 6-bromoimidazo[1,2-a]pyridine.

Representative Experimental Data:

Entry Base Solvent Temp (°C) Time (h) Yield (%) Melting Point (°C) Description
1 Sodium bicarbonate Ethanol 55 5 72.0 76.5–78.0 Off-white crystals
2 Sodium carbonate Ethanol 55 10 67.8 76.3–78.2 Light brown crystals
3 Sodium hydroxide Methanol 55 12 35.2 75.6–78.2 Light brown crystals
4 Triethylamine Water 55 20 53.4 76.3–77.8 Light brown crystals
5 None (neutral) Water 55 6 72.4 76.5–77.8 Light brown crystals

Note: The highest yields and product purities were obtained using sodium bicarbonate in ethanol at 55°C for 5 hours.

Introduction of the Trifluoromethyl Group at Position 8

The trifluoromethylation of the imidazo[1,2-a]pyridine core is commonly achieved via electrophilic trifluoromethylation reagents or transition metal-catalyzed trifluoromethylation reactions. Typical methods include:

  • Use of trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of copper catalysts.
  • Radical trifluoromethylation under photoredox conditions.

These methods allow selective functionalization at the 8-position of the imidazo[1,2-a]pyridine ring.

Esterification to Form the Methyl Carboxylate

The carboxylate group at position 2 is introduced or converted to the methyl ester via standard esterification protocols:

  • Reaction of the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, direct methylation using diazomethane or methyl iodide under basic conditions.
  • The method for synthesizing 6-bromoimidazo[1,2-a]pyridine via reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in alkaline ethanol at moderate temperatures yields high purity products with good yields and mild reaction conditions.
  • Variation in the base and solvent affects the yield and purity significantly; sodium bicarbonate in ethanol is optimal.
  • The trifluoromethylation step requires careful selection of reagents and catalysts to achieve regioselectivity and high efficiency.
  • Final methyl ester formation is straightforward and can be accomplished under classical esterification conditions.
  • Mild reaction conditions reduce energy consumption and side reactions.
  • High purity and stable product quality facilitate downstream applications.
  • The synthetic route is amenable to scale-up for industrial production.
  • Flexibility in reaction parameters allows optimization for yield and purity.

The preparation of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate relies on a robust synthetic sequence starting from 2-amino-5-bromopyridine. The cyclization to form the 6-bromoimidazo[1,2-a]pyridine intermediate under mild alkaline conditions is a critical step, with sodium bicarbonate in ethanol providing optimal results. Subsequent trifluoromethylation and esterification steps complete the synthesis. This methodology is supported by detailed experimental data demonstrating good yields and product quality, making it suitable for both laboratory and industrial synthesis.

Q & A

What are the standard synthetic routes for Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?

Basic Question
A common approach involves multi-step substitution and cyclization reactions. For instance, ethyl bromopyruvate (F1) can react with halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine, F2) to form the imidazo[1,2-a]pyridine core. Subsequent bromination and esterification steps yield the target compound. Optimized conditions (e.g., 94% yield for F1 synthesis via substitution) emphasize solvent choice, temperature control (e.g., 80–100°C), and stoichiometric ratios . Alternative routes use palladium-catalyzed hydrogenation for intermediates, as seen in tetrahydroimidazo[1,2-a]pyridine derivatives .

How can researchers optimize reaction yields during synthesis?

Advanced Question
Yield optimization hinges on:

  • Catalyst selection : Pd/C under H₂ pressure (5 bar) improves hydrogenation efficiency (e.g., 86.81% yield in intermediate synthesis) .
  • Purification methods : Column chromatography with silica gel or celite filtration minimizes byproducts .
  • Reagent stoichiometry : Excess brominating agents (e.g., NBS) ensures complete halogenation, while controlled pH avoids side reactions . Contradictions in yield (e.g., 94% vs. 50% in different steps) highlight the need for step-specific optimization .

What spectroscopic techniques validate the structure of this compound?

Basic Question
Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 8.95 (d, J = 5 Hz) and δ 4.18–4.21 (q) confirm aromatic protons and ester groups .
  • LC-MS : Exact mass matching (e.g., [M+1]+ 452.42) verifies molecular weight .
  • IR spectroscopy : Absorbance at 1700–1750 cm⁻¹ confirms carbonyl (C=O) stretches .

What challenges arise in achieving regioselectivity during imidazo[1,2-a]pyridine synthesis?

Advanced Question
Regioselectivity is influenced by:

  • Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to specific ring positions.
  • Catalytic systems : Pd-mediated coupling reactions favor C-6 bromination over C-8, as seen in intermediates for PI3K inhibitors .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the pyridine ring .

What biological applications are associated with this compound?

Basic Question
Imidazo[1,2-a]pyridine derivatives are precursors for:

  • Kinase inhibitors : Cyclin-dependent kinase (CDK) inhibitors for cancer therapy .
  • Antiviral agents : Modifications at C-6/C-8 positions enhance activity against viral proteases .
  • PI3K inhibitors : Derivatives like 8-amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazines show promise in oncology .

How do reaction conditions explain yield discrepancies across synthetic methods?

Advanced Question
Contradictory yields stem from:

  • Step complexity : Multi-step syntheses (e.g., cyclization followed by bromination) accumulate inefficiencies, reducing overall yield .
  • Catalyst deactivation : Pd/C may lose activity in halogen-rich environments, necessitating higher catalyst loading .
  • Byproduct formation : Competing pathways (e.g., over-bromination) require quenching agents (e.g., Na₂S₂O₃) .

What analytical methods identify impurities in the final product?

Advanced Question
Impurity profiling employs:

  • HPLC-DAD : Detects unreacted intermediates (e.g., ethyl bromopyruvate) with retention time matching .
  • HRMS : High-resolution mass spectrometry differentiates isotopic patterns of halogenated byproducts .
  • X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .

What role does the trifluoromethyl group play in the compound’s reactivity?

Advanced Question
The -CF₃ group:

  • Electron-withdrawing effects : Stabilizes intermediates during nucleophilic aromatic substitution .
  • Metabolic stability : Enhances resistance to oxidative degradation in bioactive derivatives .
  • Steric hindrance : Influences regioselectivity in cross-coupling reactions .

How are computational methods used to predict synthetic pathways?

Advanced Question
In silico tools aid in:

  • Reaction mechanism modeling : DFT calculations predict transition states for cyclization steps .
  • Solvent optimization : COSMO-RS simulations identify solvents (e.g., THF) that maximize yield .
  • Docking studies : Predict binding affinity of derivatives to target proteins (e.g., CDK2) .

What safety protocols are critical for handling brominated intermediates?

Basic Question
Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
  • PPE : Acid-resistant gloves and goggles prevent skin/eye contact .
  • Waste disposal : Halogenated byproducts require neutralization before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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